molecular formula C13H24NNaO5 B12674368 sodium;morpholin-4-ide;nonanedioic acid CAS No. 125328-98-5

sodium;morpholin-4-ide;nonanedioic acid

Cat. No.: B12674368
CAS No.: 125328-98-5
M. Wt: 297.32 g/mol
InChI Key: ZOHSMWYMZLZUFQ-UHFFFAOYSA-N
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Description

The compound "sodium; morpholin-4-ide; nonanedioic acid" is a multi-component system comprising three distinct chemical entities:

  • Sodium (Na⁺): A monovalent cation commonly used in salt formation to enhance solubility and stability in pharmaceutical and industrial applications.
  • Morpholin-4-ide: The deprotonated form of morpholine (C₄H₉NO), a heterocyclic amine. This species acts as a base or counterion in coordination chemistry and drug formulations.
  • Nonanedioic acid (C₉H₁₆O₄): A saturated dicarboxylic acid, also known as azelaic acid, naturally occurring in grains and produced industrially via ozonolysis of oleic acid. It is widely used in dermatology for its antimicrobial, anti-inflammatory, and depigmenting properties .

Nonanedioic acid is frequently studied as a ligand for olfactory receptors (e.g., MOR42-3 in mice) and in skincare, while sodium and morpholine derivatives are common in salt formulations and synthetic chemistry .

Properties

CAS No.

125328-98-5

Molecular Formula

C13H24NNaO5

Molecular Weight

297.32 g/mol

IUPAC Name

sodium;morpholin-4-ide;nonanedioic acid

InChI

InChI=1S/C9H16O4.C4H8NO.Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3-6-4-2-5-1;/h1-7H2,(H,10,11)(H,12,13);1-4H2;/q;-1;+1

InChI Key

ZOHSMWYMZLZUFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC[N-]1.C(CCCC(=O)O)CCCC(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;morpholin-4-ide;nonanedioic acid typically involves the reaction of nonanedioic acid with morpholine in the presence of sodium. The process can be summarized as follows:

    Reaction of Nonanedioic Acid with Morpholine: Nonanedioic acid is reacted with morpholine under controlled conditions to form a morpholine-nonanedioic acid complex.

    Addition of Sodium: Sodium is then added to the reaction mixture to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Sodium;morpholin-4-ide;nonanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may result in reduced forms with altered chemical properties .

Scientific Research Applications

Sodium;morpholin-4-ide;nonanedioic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium;morpholin-4-ide;nonanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . These interactions can lead to various biological and chemical effects, making the compound valuable for research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nonanedioic Acid vs. Other Dicarboxylic Acids

Nonanedioic acid (C9) belongs to the aliphatic dicarboxylic acid family. Its properties and applications differ significantly based on chain length:

Property Nonanedioic Acid (C9) Succinic Acid (C4) Adipic Acid (C6) Sebacic Acid (C10)
Molecular Formula C₉H₁₆O₄ C₄H₆O₄ C₆H₁₀O₄ C₁₀H₁₈O₄
Melting Point (°C) 106–108 185 152 134
Applications Skincare, polymers Food additives, bioplastics Nylon production Biodegradable plastics, lubricants
Biological Role MOR42-3 receptor ligand ; antimicrobial TCA cycle intermediate Industrial precursor Polymer precursor
  • Receptor Specificity: Nonanedioic acid selectively activates the MOR42-3 olfactory receptor in mice, unlike shorter-chain dicarboxylic acids (e.g., C6 adipic acid) or longer ones (e.g., C12 dodecanedioic acid), which act as antagonists .
  • Skin Efficacy: Compared to monocarboxylic acids (e.g., octanoic acid), nonanedioic acid exhibits superior comedolytic and anti-melanogenic effects, making it a preferred ingredient in acne and hyperpigmentation treatments .

Sodium Salts of Dicarboxylic Acids

Sodium salts enhance solubility and bioavailability. Key comparisons include:

  • Sodium Nonanedioate: Likely derived from nonanedioic acid, this salt would share its dermatological benefits but with improved formulation stability.
  • Sodium Succinate: Used in food preservation and intravenous therapies due to rapid metabolic integration into the TCA cycle.
  • Sodium Sebacate: Employed in biodegradable polymer production, contrasting with nonanedioic acid’s use in topical formulations .

Morpholine Derivatives

Morpholin-4-ide is a structural analog of morpholine, often used in drug delivery systems. Unlike nonanedioic acid, morpholine derivatives (e.g., 4-morpholineacetamide) are typically utilized as intermediates in organic synthesis or as pH regulators .

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